molecular formula C6H10BrNO2 B2804332 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one CAS No. 1401103-23-8

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

Cat. No.: B2804332
CAS No.: 1401103-23-8
M. Wt: 210.067
InChI Key: LLLQAMNGYJQUKK-BFWBPSQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(morpholin-4-yl)ethan-1-one is a brominated ketone featuring a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom. The morpholine group imparts unique electronic and steric properties, influencing reactivity and interactions in subsequent reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQAMNGYJQUKK-BFWBPSQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N1CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one typically involves the bromination of 1-(morpholin-4-yl)ethanone. One common method includes the reaction of 1-(morpholin-4-yl)ethanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one has been investigated for its potential therapeutic properties. Morpholine derivatives are known for their biological activity, including antibacterial and antifungal effects. The incorporation of the bromoacetyl group enhances the reactivity of the compound, making it a useful intermediate in the synthesis of various bioactive molecules.

Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of morpholine derivatives, this compound was synthesized and tested against several bacterial strains. The results indicated significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its electrophilic nature. It can undergo various reactions such as nucleophilic substitution and acylation, facilitating the formation of more complex structures.

Table 1: Reactions Involving this compound

Reaction TypeConditionsProduct
Nucleophilic SubstitutionBase: NaOH; Solvent: DMFMorpholine derivatives
AcylationAcyl chloride; Base: PyridineAcetylated morpholine derivatives
CondensationAldehyde; Catalyst: Acidβ-lactam derivatives

Material Science

The unique structural features of this compound allow it to be utilized in the development of new materials, particularly in polymer chemistry. Its ability to form stable bonds with various substrates makes it suitable for creating functionalized polymers.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This has implications for developing high-performance materials used in coatings and composites .

Mechanism of Action

The mechanism of action of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ethanone group can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Substituents and Their Impact:

Compound Substituent Electronic Effects Notable Features
2-Bromo-1-(morpholin-4-yl)ethan-1-one Morpholine (N,O-heterocycle) Electron-donating via N and O atoms Enhanced solubility; potential H-bonding sites
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 3,5-Dimethoxyphenyl Electron-donating (methoxy groups) Stabilized carbonyl for nucleophilic substitution
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one 4-Chlorothiophene Electron-withdrawing (Cl, thiophene) Increased electrophilicity; used in thiazole synthesis
2-Bromo-1-(3-nitrophenyl)ethan-1-one 3-Nitrophenyl Strong electron-withdrawing (NO₂) High reactivity in condensation reactions

Notes:

  • Morpholine derivatives exhibit moderate electrophilicity compared to electron-deficient aryl or heteroaryl analogs.
  • Substituents like methoxy or nitro groups significantly alter reaction kinetics and regioselectivity .

Functional Roles of Bromoethanones:

Compound Application Biological/Material Relevance
2-Bromo-1-(morpholin-4-yl)ethan-1-one Potential kinase inhibitors Morpholine enhances bioavailability
2-Bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one Anticancer agents Thiazole core for DNA intercalation
2-Bromo-1-(5-fluoro-1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethan-1-one 5-HT6 Receptor Ligands Sulfonyl groups improve binding affinity
2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one Antioxidant precursors Iodo substituents aid radical scavenging

Notes:

  • Morpholine derivatives are favored in drug design for their balanced lipophilicity and solubility.
  • Halogenated aryl bromoethanones (e.g., Cl, F, I) are pivotal in developing antimicrobial and anti-inflammatory agents .

Physical Properties

Melting Points and Solubility:

Compound Melting Point (°C) Solubility Profile
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one 135–137 (crystallized) Soluble in CH₂Cl₂, EtOH
2-Bromo-1-(1-((4-methoxyphenyl)sulfonyl)-5-fluoro-1H-indol-3-yl)ethan-1-one 190–194 Poor in H₂O; soluble in DMSO
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one N/A H-bonding enhances aqueous solubility

Notes:

  • Morpholine’s polar N,O-heterocycle likely improves aqueous solubility compared to purely aromatic analogs.

Biological Activity

2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one, also known by its CAS number 40299-87-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C6H10BrNO2, with a molecular weight of 208.055 g/mol. The compound features a bromine atom attached to an ethanone moiety and a morpholine ring, which contributes to its biological properties.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)5.0 ± 0.5
HepG2 (Liver)3.2 ± 0.3
MCF7 (Breast)8.7 ± 0.9
A549 (Lung)6.5 ± 0.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed the highest potency against HepG2 cells, suggesting a selective effect on liver cancer cells.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing progression to mitosis. Flow cytometry analyses revealed that treatment with the compound led to an increase in G2-phase cells and a decrease in M-phase cells.
  • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases. Flow cytometric analysis showed a significant increase in early apoptotic cells upon treatment.
  • Inhibition of Key Kinases : Studies have indicated that the compound inhibits insulin-like growth factor receptor (IGF1R), which plays a crucial role in cell proliferation and survival pathways.

Table 2: Kinase Inhibition Profile

KinaseInhibition (%) at 10 µM
IGF1R76.84
EGFR24.36
VEGFR111.86

Structure-Activity Relationship (SAR)

The presence of the morpholine moiety is essential for the biological activity of this compound. Variations in substituents on the morpholine ring or modifications to the bromine position significantly affect potency:

  • Morpholine Substitutions : Compounds with different substituents on the morpholine ring were evaluated for their antiproliferative effects, revealing that certain substitutions enhance activity.
  • Bromine Positioning : The positioning of bromine in relation to other functional groups was found to be critical; alterations led to diminished activity.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in colony formation ability, indicating its potential as an anti-cancer agent.
  • Mechanistic Insights : Another investigation revealed that the compound's ability to induce apoptosis was linked to its effect on Bcl-2 family proteins, leading to a decrease in anti-apoptotic Bcl-2 expression and an increase in pro-apoptotic Bax levels.

Q & A

(B) What are the optimal synthetic routes for 2-bromo-1-(morpholin-4-yl)ethan-1-one, and how can purity be maximized?

Methodological Answer:
The compound is synthesized via regioselective α-bromination of 1-(morpholin-4-yl)ethan-1-one. Key steps:

  • Regioselective Bromination: Use bromine-dioxane complexes under anhydrous conditions to minimize side reactions (e.g., di-bromination). Yield improvements (up to 81%) are achieved by slow addition of the brominating agent at room temperature .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and confirm via 1^1H/13^13C NMR .

(B) How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles. Use SHELXL for refinement, accounting for anisotropic displacement parameters. ORTEP diagrams (WinGX suite) visualize thermal ellipsoids .
  • Spectroscopy: 1^1H NMR (δ ~3.7 ppm for morpholine protons; δ ~4.5 ppm for CH2_2Br), 13^13C NMR (δ ~200 ppm for ketone), and IR (C=O stretch ~1700 cm1^{-1}) confirm functional groups .

(A) How can regioselectivity challenges in bromination be addressed experimentally?

Methodological Answer:
Regioselectivity at the α-carbon is influenced by:

  • Catalyst Choice: FeBr3_3 or AlBr3_3 polarizes the carbonyl, directing bromine to the α-position.
  • Solvent Effects: Non-polar solvents (dioxane) stabilize transition states, reducing electrophilic aromatic substitution byproducts.
  • Kinetic Control: Low temperatures (0–5°C) favor α-bromination over thermodynamically driven side reactions .

(A) How should researchers handle crystallographic data discrepancies (e.g., twinning or disorder) for this compound?

Methodological Answer:

  • Twinning: Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Rint_{int} < 0.05 and Hooft parameter |y| < 0.10 .
  • Disorder: Apply PART/SUMP restraints for overlapping morpholine conformers. Electron density maps (e.g., Fo-Fc) guide anisotropic refinement .

(B) What nucleophilic reactions are feasible with the bromoethylketone moiety?

Methodological Answer:
The C-Br bond undergoes:

  • SN2 Reactions: Amines (e.g., piperidine) displace bromide in polar aprotic solvents (DMF, 60°C). Monitor by 19^19F NMR if fluorinated nucleophiles are used .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol (1:1) introduce aryl groups. GC-MS tracks boronic acid consumption .

(A) How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potentials, identifying electrophilic hotspots (e.g., carbonyl carbon).
  • Docking Studies (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using morpholine as a hydrogen-bond acceptor. Validate with IC50_{50} assays .

(B) What safety protocols are essential for handling this compound?

Methodological Answer:

  • Lab Practices: Use nitrile gloves and fume hoods; bromoethylketones are lachrymatory.
  • Waste Disposal: Quench excess bromine with Na2_2S2_2O3_3 before aqueous disposal .

(A) How do structural modifications (e.g., halogen substitution) affect bioactivity?

Methodological Answer:

  • Lipophilicity: LogP increases with bromine (vs. chlorine/fluorine), enhancing membrane permeability (measure via shake-flask/HPLC).
  • Enzyme Inhibition: Replace morpholine with piperidine to test selectivity against serine hydrolases. Use fluorescence polarization for binding affinity (Kd_d) .

(A) How to resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

  • Dynamic Effects: NMR may average conformers, while crystallography captures static structures. Compare variable-temperature NMR with DFT-simulated conformers.
  • Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C-H···O) to explain packing vs. solution behavior .

(B) What solvents and conditions stabilize the compound during storage?

Methodological Answer:

  • Storage: Amber vials under argon at –20°C. Avoid light (degradation via radical pathways).
  • Solubility: Stable in DMSO (>6 months), but avoid water (hydrolysis to morpholine and acetic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.